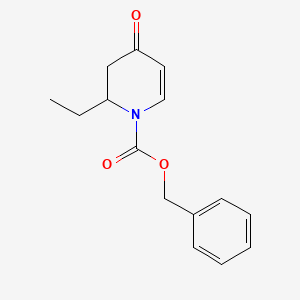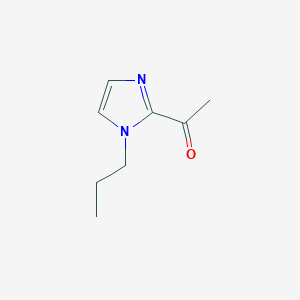![molecular formula C41H83N10O17P3S B1504400 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate CAS No. 799812-91-2](/img/structure/B1504400.png)
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of 20:0 Coenzyme A, also known as arachidoyl Coenzyme A, is the group of enzymes known as ceramide synthases . These enzymes play a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of cell membranes and plays a role in a variety of cellular functions .
Mode of Action
Arachidoyl Coenzyme A interacts with its target, ceramide synthases, by serving as a substrate for these enzymes . The enzymes catalyze the reaction that attaches the arachidoyl group from the Coenzyme A to a sphingosine molecule, creating a ceramide . This process is part of the larger sphingolipid metabolic pathway.
Biochemical Pathways
The action of arachidoyl Coenzyme A primarily affects the sphingolipid metabolic pathway . This pathway is responsible for the synthesis of sphingolipids, a class of lipids that includes ceramides. Sphingolipids play a role in many cellular processes, including cell recognition, signal transduction, and apoptosis .
Result of Action
The action of arachidoyl Coenzyme A results in the production of ceramides . Ceramides are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the action of arachidoyl Coenzyme A can have wide-ranging effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), serves as a key lipid metabolite. It is used as an internal standard for measuring long-chain acyl-coenzyme A concentrations and enrichment by liquid chromatography/tandem mass spectrometry . Additionally, it acts as a substrate in ceramide synthase assays . This compound interacts with various enzymes, including ceramide synthase, which catalyzes the formation of ceramide from sphingosine and a fatty acyl-CoA . The interaction between 20:0 Coenzyme A and ceramide synthase is essential for the synthesis of ceramide, a critical component of cell membranes and signaling molecules.
Molecular Mechanism
The molecular mechanism of 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), involves its role as a substrate for ceramide synthase . This enzyme catalyzes the transfer of the fatty acyl group from 20:0 Coenzyme A to sphingosine, forming ceramide . The binding interaction between 20:0 Coenzyme A and ceramide synthase is crucial for the enzyme’s activity. Additionally, 20:0 Coenzyme A can influence gene expression by modulating the levels of ceramide, which acts as a signaling molecule in various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), can change over time. This compound is stable when stored at -20°C and can be used for up to one year . Its stability and activity may decrease over time if not stored properly. Long-term studies have shown that 20:0 Coenzyme A can have lasting effects on cellular function, particularly in lipid metabolism and enzyme activity . Degradation of the compound can lead to changes in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), vary with different dosages in animal models. At lower doses, it can effectively modulate lipid metabolism and enzyme activity without causing adverse effects . At higher doses, it may lead to toxic effects and disrupt cellular function . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity and adverse effects become prominent .
Transport and Distribution
Within cells and tissues, 20:0 Coenzyme A, or arachidoyl Coenzyme A (ammonium salt), is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 20:0 Coenzyme A are essential for its role in lipid metabolism and enzyme activity modulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20:0 Coenzyme A involves the acylation of coenzyme A with arachidic acid. This process typically requires the activation of arachidic acid to its corresponding acyl chloride, followed by its reaction with coenzyme A in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of 20:0 Coenzyme A may involve enzymatic methods where specific enzymes catalyze the formation of the compound from coenzyme A and arachidic acid. These methods are often preferred due to their higher specificity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 20:0 Coenzyme A undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced in certain metabolic pathways.
Substitution: It can participate in substitution reactions where the acyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires oxygen and enzymes such as acyl-CoA dehydrogenase.
Reduction: Involves reducing agents like NADH.
Substitution: Often requires enzymes like acyltransferases.
Major Products:
Oxidation: Produces acetyl-CoA and ATP.
Reduction: Produces reduced coenzyme A derivatives.
Substitution: Forms various acylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 20:0 Coenzyme A is used as an internal standard for measuring long-chain acyl-coenzyme A concentrations and enrichment by liquid chromatography/tandem mass spectrometry .
Biology: It serves as a substrate in ceramide synthase assays, which are essential for studying sphingolipid metabolism .
Medicine: Research involving 20:0 Coenzyme A contributes to understanding metabolic disorders and developing therapeutic strategies targeting lipid metabolism .
Industry: It is utilized in the production of specialized lipids and in the study of lipidomics .
Vergleich Mit ähnlichen Verbindungen
- 14:0 Coenzyme A (myristoyl Coenzyme A)
- 16:0 Coenzyme A (palmitoyl Coenzyme A)
- 18:0 Coenzyme A (stearoyl Coenzyme A)
- 18:1 Coenzyme A (oleoyl Coenzyme A)
Uniqueness: 20:0 Coenzyme A is unique due to its longer acyl chain (20 carbons), which affects its physical and chemical properties, such as solubility and reactivity. This longer chain length also influences its role in metabolic pathways, making it distinct from shorter-chain acyl-CoAs .
Eigenschaften
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34?,35+,36+,40-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQFGWHSMZFGCX-LEEULGQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H83N10O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677195 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1113.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-91-2 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)


![Bis[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1504347.png)
